molecular formula C9H8 B1211112 1-Phenyl-1-propyne CAS No. 673-32-5

1-Phenyl-1-propyne

Cat. No.: B1211112
CAS No.: 673-32-5
M. Wt: 116.16 g/mol
InChI Key: GHUURDQYRGVEHX-UHFFFAOYSA-N
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Description

1-Phenyl-1-propyne, also known as (2-Methylethynyl)benzene, is an organic compound with the molecular formula C9H8. It is a clear yellow liquid with a molecular weight of 116.16 g/mol. This compound is characterized by the presence of a phenyl group attached to a propyne moiety, making it a member of the alkynes family. It is used as an intermediate in various chemical reactions and has applications in both research and industry .

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-1-propyne is dopamine beta-hydroxylase , an enzyme that catalyzes the conversion of dopamine to norepinephrine . This enzyme plays a crucial role in the biosynthesis of catecholamines, which are important neurotransmitters in the nervous system.

Mode of Action

This compound acts as an inhibitor of dopamine beta-hydroxylase . . This suggests that this compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction.

Biochemical Pathways

The inhibition of dopamine beta-hydroxylase by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine and norepinephrine. By inhibiting dopamine beta-hydroxylase, this compound can potentially disrupt the normal functioning of this pathway, leading to downstream effects on neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of dopamine beta-hydroxylase . This could potentially lead to alterations in neuronal signaling and function, although the specific effects would likely depend on the context and extent of inhibition.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability could be affected by conditions such as temperature and pH. Moreover, the presence of other molecules could impact the compound’s interaction with its target. For example, the kinetics of this compound hydrogenation was found to be influenced by the competitive adsorption of H2 and alkyne/alkene on single atom Pd1 centers surrounded by inactive Ag atoms .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1-propyne plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dopamine beta-hydroxylase . This enzyme is responsible for converting dopamine to norepinephrine, a crucial neurotransmitter in the nervous system. By inhibiting dopamine beta-hydroxylase, this compound can affect the levels of dopamine and norepinephrine, thereby influencing various physiological processes . Additionally, this compound has been reported to undergo polymerization reactions catalyzed by TaCl5 and NbCl5 .

Cellular Effects

The effects of this compound on cellular processes are primarily linked to its inhibition of dopamine beta-hydroxylase . This inhibition can lead to altered levels of dopamine and norepinephrine within cells, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in neurotransmitter levels can influence neuronal communication and overall brain function . Furthermore, the compound’s interaction with other cellular components, such as enzymes and proteins, can modulate various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of dopamine beta-hydroxylase . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of dopamine to norepinephrine . This binding interaction is likely to involve specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . The inhibition of dopamine beta-hydroxylase by this compound follows saturation kinetics and is characterized by a first-order inactivation rate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard storage conditions (2-8°C), but its activity may decrease over extended periods . Long-term studies have shown that the inhibition of dopamine beta-hydroxylase by this compound can lead to sustained changes in neurotransmitter levels, which may have lasting effects on cellular function . Additionally, the compound’s stability and degradation products should be monitored to ensure consistent experimental results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including respiratory irritation and skin irritation . It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as dopamine beta-hydroxylase . The compound’s inhibition of this enzyme affects the metabolic flux of dopamine and norepinephrine, leading to altered levels of these neurotransmitters . Additionally, this compound may undergo metabolic transformations, resulting in the formation of various metabolites that could influence its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins may also play a role in facilitating the movement of this compound within the cellular milieu . Understanding the transport and distribution of this compound is essential for elucidating its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may localize to specific cellular compartments, such as the cytoplasm or membrane-bound organelles, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to these specific locations, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-propyne can be synthesized through several methods. One common method involves the reaction of phenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. Another method includes the co-catalyzed reaction between cyclopentene and this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the polymerization of phenylacetylene using catalysts such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5). These catalysts facilitate the polymerization process, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrogenation: 1-Phenylpropane.

    Addition Reactions: Halogenated derivatives such as 1-phenyl-1,2-dibromo-1-propene.

    Polymerization: Polymers of this compound.

Comparison with Similar Compounds

1-Phenyl-1-propyne can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in various synthetic processes. Its inhibitory effect on dopamine beta-hydroxylase also sets it apart from other similar compounds .

Properties

IUPAC Name

prop-1-ynylbenzene
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InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUURDQYRGVEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53621-07-1
Record name Poly(1-phenyl-1-propyne)
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DSSTOX Substance ID

DTXSID10217667
Record name 1-Phenyl-1-propyne
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-1-propyne
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CAS No.

673-32-5
Record name Methylphenylacetylene
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Record name 1-Phenyl-1-propyne
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Record name 1-Phenyl-1-propyne
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Record name Prop-1-ynylbenzene
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Record name 1-PHENYL-1-PROPYNE
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Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1-phenyl-1-propyne is C9H8. Its molecular weight is 116.16 g/mol. []

ANone: Various spectroscopic techniques are employed to study this compound, including: * Nuclear Magnetic Resonance (NMR): Provides information about the structure and bonding environment of hydrogen and carbon atoms in the molecule. [, , , , ] * Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ] * Ultraviolet Photoelectron Spectroscopy (UPS): Reveals information about the electronic structure and bonding of the molecule by analyzing the kinetic energy of photoelectrons emitted upon UV irradiation. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms in the molecule by analyzing the kinetic energy of core-level photoelectrons emitted upon X-ray irradiation. []* Two-photon Photoemission Spectroscopy (2PPE): A surface-sensitive technique used to study the electronic structure of adsorbed molecules on metal surfaces. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): Offers high resolution and sensitivity in identifying functional groups present in a sample. []* Mössbauer Spectroscopy: A technique particularly sensitive to iron atoms, used to study the electronic environment and magnetic properties of iron-containing materials. []

ANone: Studies show that thinner PMSP membranes exhibit reduced gas permeability when stored under vacuum compared to storage in air. This is attributed to physical aging processes. []

ANone: Incorporating this compound (PP) units into PMSP membranes, either through copolymerization or blending, significantly improves their permeability stability. A 10 mol% PP content provides a good balance between permeability and stability. [, ]

ANone: this compound acts as a mechanism-based inhibitor of dopamine β-hydroxylase. Its interaction with the enzyme leads to enzyme inactivation, providing insights into the enzyme's catalytic mechanism. []

ANone: Palladium catalysts, when modified with ligands derived from this compound, demonstrate enhanced selectivity towards the formation of (Z)-alkenes during the semihydrogenation of alkynes. []

ANone: The regioselectivity of the cyclotrimerization reaction is influenced by the substituents on the alkyne. Asymmetric alkynes lead to the preferential formation of specific regioisomers, dictated by the relative steric hindrance of the substituents. []

ANone: Density functional theory (DFT) calculations are valuable for investigating the mechanisms of reactions involving this compound, such as oxidative coupling reactions with benzoic acid. []

ANone: Yes, DFT calculations can effectively predict the regioselectivity in reactions like the oxidative coupling of this compound with benzoic acid by analyzing the energy profiles of different reaction pathways. []

ANone: The steric bulk of the substituent on the phenyl ring significantly impacts the polymerization behavior of this compound derivatives. For example, 1-(1-naphthyl)-1-propyne, with a bulkier naphthyl group, yields higher molecular weight polymers compared to this compound. []

ANone: The substituent on the alkyne moiety in η3-propargyl/allenyl yttrium complexes, derived from this compound, influences their reactivity towards protonation. Different substituents lead to varying ratios of internal alkynes and allenes as products. []

ANone: PMSP membranes, while exhibiting high gas permeability, are prone to a decrease in permeability over time due to physical aging. []

ANone: Incorporating this compound (PP) units into PMSP, creating copolymers or blends, can effectively mitigate the permeability decline. A 10 mol% PP content shows optimal balance between permeability and stability. []

ANone: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and analyze the product distribution during the semihydrogenation of this compound. [, ]

ANone: PHIP, in conjunction with NMR spectroscopy, allows the identification of reaction intermediates, offering valuable insights into the mechanistic details of this compound hydrogenation catalyzed by specific metal complexes. []

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